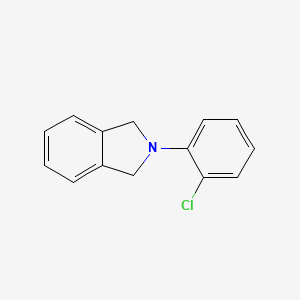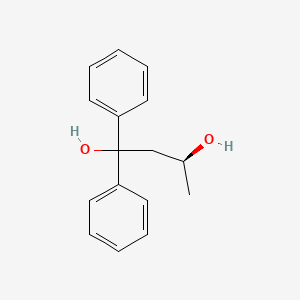
(3S)-1,1-Diphenylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1,1-Diphenylbutane-1,3-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and third carbon positions. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of atoms around the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Diphenylbutane-1,3-diol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,1-diphenyl-1-butene with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. The use of chiral catalysts can help achieve the desired stereochemistry. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1,1-Diphenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Production of diphenylbutane derivatives.
Substitution: Generation of brominated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1,1-Diphenylbutane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-1,1-Diphenylbutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,1-Diphenylpropane-1,3-diol: Differing by one carbon in the backbone.
1,1-Diphenylbutane-1,2-diol: Hydroxyl groups at adjacent carbon positions.
Uniqueness
(3S)-1,1-Diphenylbutane-1,3-diol is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which influence its reactivity and binding properties. This makes it a valuable compound in stereoselective synthesis and in studies requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
73151-77-6 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



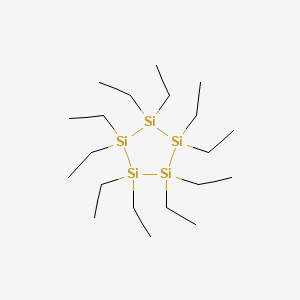
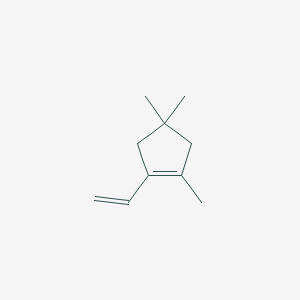
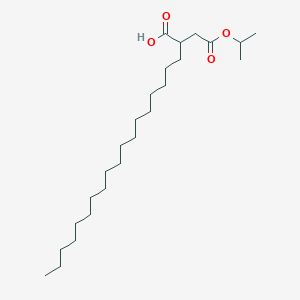
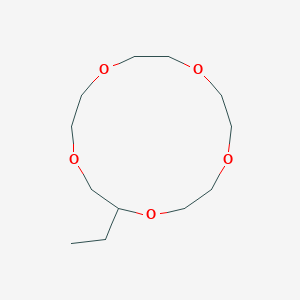
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


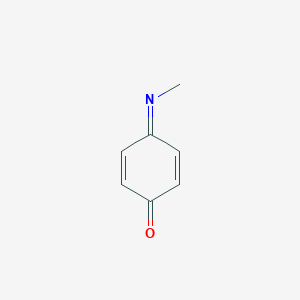
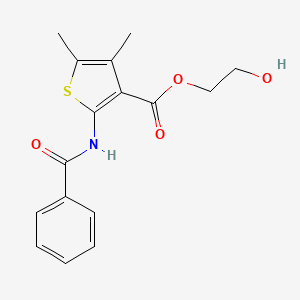
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
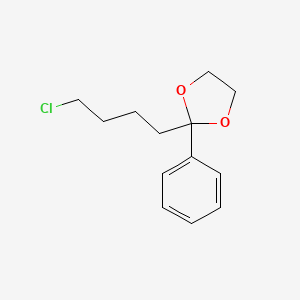
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
